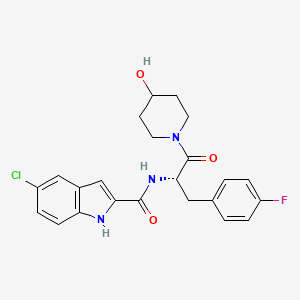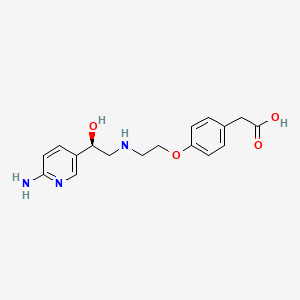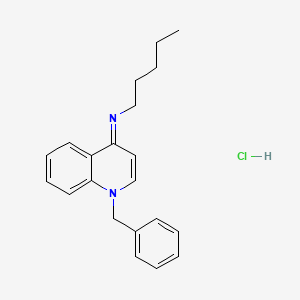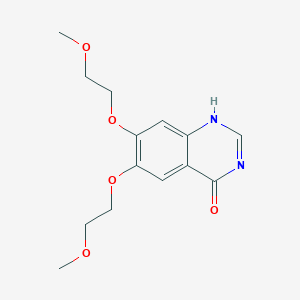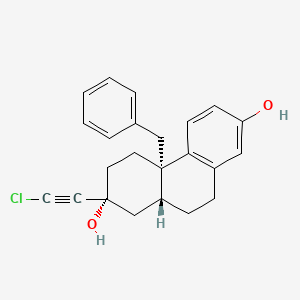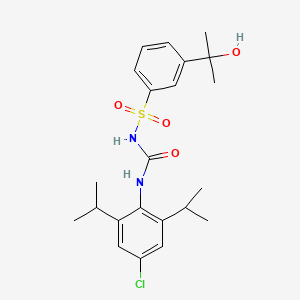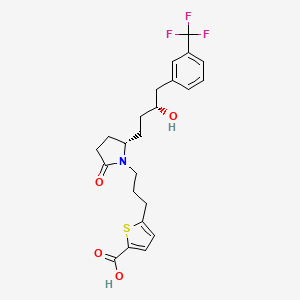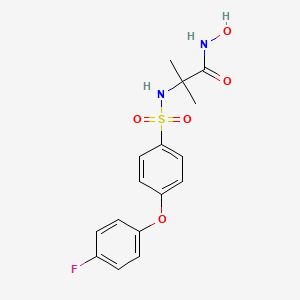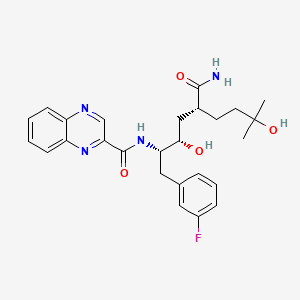![molecular formula C13H9ClN2O4S B1669563 6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one CAS No. 463976-07-0](/img/structure/B1669563.png)
6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one
Overview
Description
CP-744809 is a highly selective, orally available small molecule inhibitor of the enzyme aldose reductase. Aldose reductase is involved in the conversion of glucose to polyols, which can contribute to redox imbalance and the formation of reactive oxygen species. This compound has shown potential in preclinical studies for its efficacy in treating conditions such as diabetic retinopathy and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
CP-744809, also known as 3-[(5-chloro-3-methyl-1-benzofuran-2-yl)sulfonyl]-1H-pyridazin-6-one, can be synthesized through a multi-step process. The synthesis typically involves the formation of the benzofuran ring, followed by sulfonylation and subsequent formation of the pyridazinone ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for CP-744809 are not widely documented, the compound’s synthesis would likely involve scaling up the laboratory procedures to industrial levels. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
CP-744809 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring and the pyridazinone ring
Common Reagents and Conditions
Common reagents used in the reactions involving CP-744809 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from the reactions of CP-744809 depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in various substituted analogs of the compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable tool for studying aldose reductase inhibition and its effects on biochemical pathways.
Biology: CP-744809 is used in research to understand the role of aldose reductase in cellular processes and its implications in diseases.
Medicine: The compound has shown promise in preclinical studies for treating diabetic retinopathy and certain cancers by inhibiting aldose reductase
Mechanism of Action
CP-744809 exerts its effects by selectively inhibiting the enzyme aldose reductase. This inhibition prevents the conversion of glucose to polyols, thereby reducing the formation of reactive oxygen species and mitigating redox imbalance. The molecular targets of CP-744809 include the active site of aldose reductase, where it binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Zopolrestat: Another aldose reductase inhibitor, but with different structural properties and efficacy.
Sorbinil: A hydantoin aldose reductase inhibitor with lower selectivity compared to CP-744809.
Epalrestat: A carboxylic acid aldose reductase inhibitor used clinically for diabetic neuropathy.
Uniqueness
CP-744809 stands out due to its high selectivity and potency as an aldose reductase inhibitor. Its unique structural class, sulfonylpyridazone, differentiates it from other inhibitors like spirosuccinamide/hydantoins and carboxylic acids. This structural uniqueness contributes to its superior efficacy and selectivity in preclinical studies .
Properties
IUPAC Name |
3-[(5-chloro-3-methyl-1-benzofuran-2-yl)sulfonyl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4S/c1-7-9-6-8(14)2-3-10(9)20-13(7)21(18,19)12-5-4-11(17)15-16-12/h2-6H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPQPNUMWQRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)S(=O)(=O)C3=NNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196828 | |
| Record name | CP-744809 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463976-07-0 | |
| Record name | CP-744809 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0463976070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-744809 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CP-744809 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-744809 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U63F8E95J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid](/img/structure/B1669480.png)
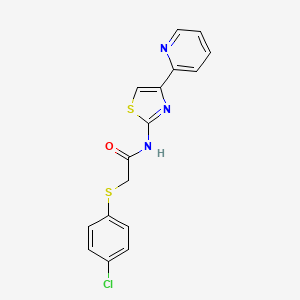
![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B1669482.png)
